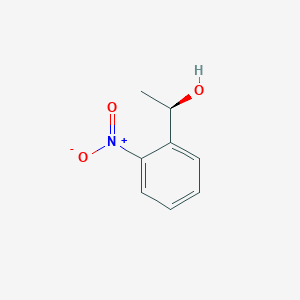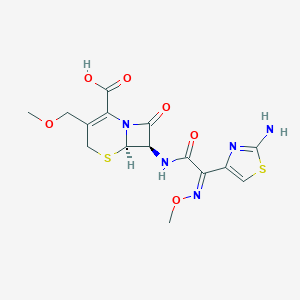
Cefpodoxime
Descripción general
Descripción
Cefpodoxime is a third-generation cephalosporin antibiotic, which is a type of β-lactam antibiotic. This compound is used to treat a wide range of bacterial infections, including respiratory, urinary tract, and skin infections. It is an effective antibiotic that is well-tolerated and has a low rate of adverse effects. This compound is a semi-synthetic cephalosporin, which is a type of β-lactam antibiotic. It is derived from the natural antibiotic cephalosporin C, which is produced by the bacterium Cephalosporium acremonium. This compound is effective against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli.
Aplicaciones Científicas De Investigación
Tratamiento de infecciones del tracto respiratorio
Se ha encontrado que Cefpodoxime es eficaz para tratar infecciones del tracto respiratorio como la otitis media aguda (OMA), la sinusitis y la amigdalitis . Ha demostrado una buena actividad contra los principales patógenos del tracto respiratorio, incluidos S. pneumoniae, Haemophilus influenzae, Moraxella catarrhalis y Streptococcus pyogenes .
Tratamiento de infecciones bacterianas
This compound es un antibiótico cefalosporínico de tercera generación utilizado en el tratamiento de diversas infecciones bacterianas . Es eficaz contra la mayoría de las bacterias grampositivas y gramnegativas .
Tratamiento de la gonorrea
This compound se usa en el tratamiento de la gonorrea, una infección de transmisión sexual causada por la bacteria Neisseria gonorrhoeae .
Tratamiento de la neumonía adquirida en la comunidad
La neumonía adquirida en la comunidad, una infección que comienza en entornos comunitarios, puede tratarse con this compound .
Tratamiento de la sinusitis
This compound se usa en el tratamiento de la sinusitis, una inflamación o hinchazón del tejido que recubre los senos paranasales .
Tratamiento de la otitis media
La otitis media, una infección del oído medio, puede tratarse eficazmente con this compound .
Tratamiento de la faringitis
La faringitis, una inflamación de la parte posterior de la garganta, puede tratarse con this compound
Mecanismo De Acción
Target of Action
Cefpodoxime, a third-generation cephalosporin antibiotic, primarily targets bacterial cell walls . It is effective against most Gram-positive and Gram-negative bacteria, with notable exceptions including Pseudomonas aeruginosa, Enterococcus, and Bacteroides fragilis . The primary targets of this compound are the penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of peptidoglycan, the primary constituent of bacterial cell walls .
Mode of Action
This compound acts by inhibiting cell wall synthesis. The active metabolite of this compound binds preferentially to penicillin-binding protein 3 (PBP3), which inhibits the production of peptidoglycan . This disruption in the cell wall structure leads to osmotic instability and eventually, bacterial cell death .
Pharmacokinetics
This compound has an oral bioavailability of approximately 50%, which is increased when taken with food . It undergoes minimal metabolism, with this compound proxetil being metabolized to this compound by the liver . The drug is primarily excreted unchanged by the kidneys . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of bacterial cell wall synthesis, leading to cell death . This makes it effective in treating various bacterial infections, including acute otitis media, pharyngitis, sinusitis, and gonorrhea .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability . Furthermore, the drug’s effectiveness can be reduced by certain extended-spectrum beta-lactamases, which can inactivate this compound . Additionally, the drug’s elimination half-life can be prolonged in cases of renal failure .
Safety and Hazards
Cefpodoxime may cause serious side effects. Call your doctor at once if you have: severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose); liver problems–upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes) .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Cefpodoxime is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite . The bactericidal activity of this compound results from its inhibition of cell wall synthesis . The active metabolite of this compound binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting the synthesis of their cell walls, leading to bacterial death . It is active against most Gram-positive and Gram-negative bacteria . It is inactivated by certain extended-spectrum beta-lactamases .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cell wall synthesis . The active metabolite of this compound binds preferentially to penicillin-binding protein 3 . This binding inhibits the production of peptidoglycan, a key component of bacterial cell walls, leading to the death of the bacteria .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . The most commonly reported side effects are vomiting, decreased appetite, diarrhea, and/or lethargy . It is important to give this antibiotic as long as the veterinarian has prescribed, even if the animal seems better .
Metabolic Pathways
This compound proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, this compound . It is excreted by the kidneys, unchanged
Transport and Distribution
This compound is absorbed from the gastrointestinal tract and de-esterified to its active metabolite . It reaches adequate levels exceeding the minimum inhibitory concentration in most body fluids . It is excreted by the kidneys, unchanged .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization within human or animal cells. It functions by interacting with bacterial cells, specifically by binding to penicillin-binding protein 3 in the bacterial cell wall
Propiedades
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUSVOMTXWRGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861021 | |
| Record name | 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80210-62-4 | |
| Record name | (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino}-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cefpodoxime?
A1: this compound is a third-generation cephalosporin antibiotic. [] It acts by inhibiting bacterial cell wall synthesis. [] this compound binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the formation of the bacterial cell wall, leading to cell death. []
Q2: How is this compound absorbed and metabolized?
A2: this compound is administered orally as a prodrug, this compound proxetil. [, , , ] Upon absorption from the proximal intestine, non-specific esterases hydrolyze the prodrug, releasing the active metabolite, this compound. []
Q3: Does food intake affect the absorption of this compound?
A3: While food may delay the time to reach peak concentration (Tmax) of this compound, it does not significantly affect the extent of absorption. [] Therefore, this compound proxetil oral suspension can be administered without regard to meals in children. []
Q4: Does this compound penetrate well into tissues?
A5: Yes, this compound exhibits good tissue penetration. Studies have demonstrated concentrations exceeding the MIC for common skin pathogens in both plasma and skin blister fluid after oral administration of this compound proxetil. [] Research in rats indicated a higher affinity of this compound for tissues compared to blood. []
Q5: What types of infections is this compound used to treat?
A7: this compound is effective against a broad range of gram-positive and gram-negative bacteria. [] It is commonly used to treat:* Respiratory tract infections, including acute otitis media, sinusitis, pharyngitis, bronchitis, and community-acquired pneumonia. [, , , , , ]* Urinary tract infections. [, , , , ]* Skin and soft tissue infections. [, , , , ]
Q6: How does the clinical efficacy of this compound compare to other antibiotics?
A8: Clinical trials have demonstrated that this compound exhibits similar efficacy to:* Amoxicillin, Cefaclor, Amoxicillin/Clavulanate, and Penicillin V in treating respiratory and urinary tract infections. []* Cefixime in treating acute otitis media. [] * Cefaclor in treating acute exacerbations of chronic obstructive pulmonary disease (COPD). []
Q7: Is this compound a suitable treatment option for typhoid fever?
A10: In vitro studies indicate that this compound possesses excellent activity against Salmonella enterica serotype Typhi, including multidrug-resistant strains. [] This suggests its potential as an alternative treatment for typhoid fever, particularly in children where fluoroquinolone use raises concerns. [] Clinical trials in endemic regions like Pakistan and Bangladesh have also shown this compound to be highly efficacious for treating typhoid fever. []
Q8: What is the safety profile of this compound?
A11: this compound is generally well-tolerated. [, , , ] The most common adverse effects are gastrointestinal, such as diarrhea, nausea, and abdominal discomfort. [, , , , ]
Q9: What is being done to improve the dissolution and bioavailability of this compound?
A9: Several strategies are being explored to enhance the dissolution and bioavailability of this compound proxetil, including:
- Solid dispersions: Formulating this compound proxetil with carriers like PEG 6000 or Soluplus has been shown to significantly improve its dissolution rate. [, ] This is likely due to the conversion of the drug from its crystalline form to an amorphous form, which exhibits higher solubility. [, ]
- Submicron emulsion solid preparations: Utilizing micro-emulsification technology during the formulation process can improve the stability and dissolution rate of this compound proxetil. [] This leads to enhanced bioavailability and makes it particularly suitable for treating conditions like osteomyelitis of jaws. []
Q10: What analytical techniques are used to measure this compound concentrations?
A10: Various analytical methods are employed to quantify this compound concentrations in different matrices:
- Microbiological assays: These assays are widely used for determining this compound concentrations in biological fluids like plasma, serum, and dialysate. [, , ]
- High-performance liquid chromatography (HPLC): This versatile technique, often coupled with UV detection, offers high sensitivity and selectivity for measuring this compound levels in plasma and pharmaceutical formulations. [, , , , , ]
- UV/Visible spectrophotometry: This method is primarily used for in vitro drug interaction studies and the analysis of this compound in pharmaceutical formulations. [, , ]
- Derivative Spectrophotometry: This method is particularly useful for analyzing this compound in complex mixtures like combined tablet formulations. It relies on measuring the absorbance of the drug at its zero-crossing point, where the absorbance of other components is minimal, thus improving selectivity. []
Q11: How are analytical methods for this compound validated?
A16: Analytical methods for quantifying this compound undergo rigorous validation procedures following guidelines set by organizations like the International Council for Harmonization (ICH) and the United States Pharmacopeia (USP). [] Key validation parameters include:
- Linearity: Assessing the method's ability to generate results directly proportional to the analyte concentration within a given range. [, , ]
- Accuracy: Determining the closeness of measured values to the true value, often expressed as percentage recovery. [, , ]
- Precision: Evaluating the agreement between replicate measurements, typically represented by the relative standard deviation (RSD). [, , ]
- Specificity: Ensuring the method can accurately measure the analyte in the presence of potential interfering substances. [, ]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest analyte concentrations that can be reliably detected and quantified, respectively. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


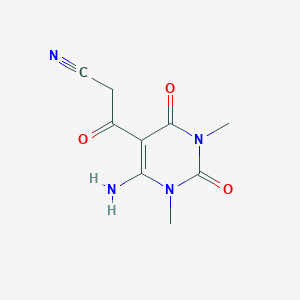
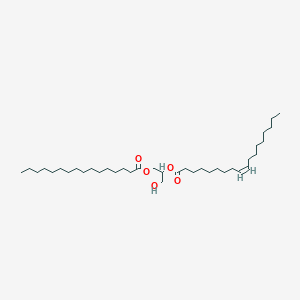
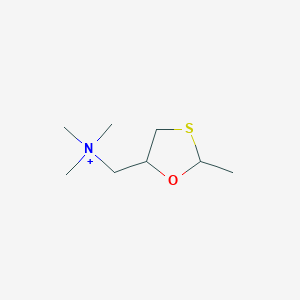
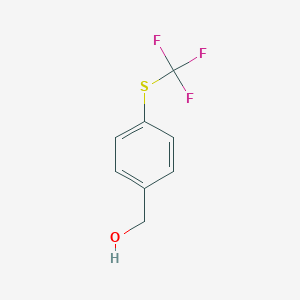
![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)
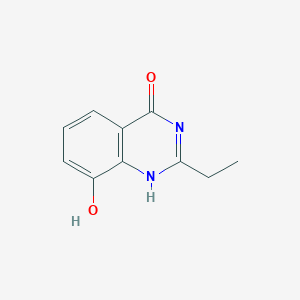
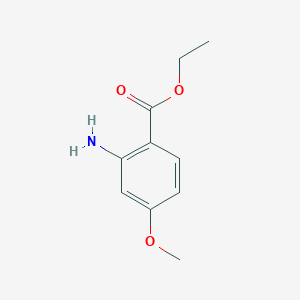

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)
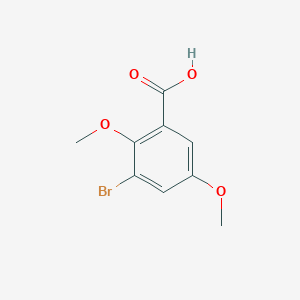
![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)
